rac 1,2-Dioleoyl-3-chloropropanediol-13C36
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Overview
Description
rac 1,2-Dioleoyl-3-chloropropanediol-13C36: is a synthetic compound used primarily in biochemical and proteomics research. It is a diacylglycerol derivative, characterized by the presence of two oleic acid chains and a chloropropanediol backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Dioleoyl-3-chloropropanediol-13C36 typically involves the esterification of oleic acid with 3-chloropropanediol. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: rac 1,2-Dioleoyl-3-chloropropanediol-13C36 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Esterification and Transesterification: The ester bonds in the compound can be hydrolyzed or transesterified under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Esterification and Transesterification: Reagents such as sulfuric acid, p-toluenesulfonic acid, and sodium methoxide are commonly used. .
Major Products:
Substitution Reactions: Products include derivatives with substituted functional groups, such as hydroxyl or amino groups.
Esterification and Transesterification: Products include mono- and diacylglycerols, as well as free fatty acids
Scientific Research Applications
rac 1,2-Dioleoyl-3-chloropropanediol-13C36 is widely used in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Utilized in lipidomics and proteomics research to study lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and as a component of lipid-based formulations.
Industry: Employed in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of rac 1,2-Dioleoyl-3-chloropropanediol-13C36 involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and dynamics. It can also interact with proteins, influencing their structure and function. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives with different biological activities .
Comparison with Similar Compounds
rac 1,2-Dioleoyl-3-chloropropanediol: Similar structure but without the carbon-13 labeling.
rac 1-Palmitoyl-3-chloropropanediol: Contains a palmitic acid chain instead of oleic acid.
rac 1,2-Dioleoyl-3-chloropropanediol-d5: Deuterated version of the compound
Uniqueness: rac 1,2-Dioleoyl-3-chloropropanediol-13C36 is unique due to its carbon-13 labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and quantification in various analytical applications .
Properties
Molecular Formula |
C39H71ClO4 |
---|---|
Molecular Weight |
675.17 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-[(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoyl]oxypropyl] (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,38+1,39+1 |
InChI Key |
BLQSPZHGZHJLGB-ZDGIDXTESA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@@H](CCl)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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